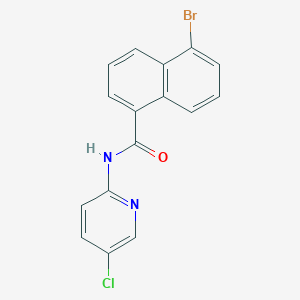
5-bromo-N-(5-chloropyridin-2-yl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5-chloropyridin-2-yl)naphthalene-1-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromine atom at the 5th position of the naphthamide ring and a chlorine atom at the 5th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-chloropyridin-2-yl)naphthalene-1-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-chloropyridin-2-yl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
5-bromo-N-(5-chloropyridin-2-yl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-chloropyridin-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 3-bromo-N-(5-chloropyridin-2-yl)-2-oxo-2H-pyran-5-carboxamide
Uniqueness
5-bromo-N-(5-chloropyridin-2-yl)naphthalene-1-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C16H10BrClN2O |
|---|---|
Molecular Weight |
361.62 g/mol |
IUPAC Name |
5-bromo-N-(5-chloropyridin-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C16H10BrClN2O/c17-14-6-2-3-11-12(14)4-1-5-13(11)16(21)20-15-8-7-10(18)9-19-15/h1-9H,(H,19,20,21) |
InChI Key |
NPCOTIACINKFRE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=NC=C(C=C3)Cl |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B317209.png)
![PROPAN-2-YL 4-[(4Z)-4-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE](/img/structure/B317211.png)
![N-(4-bromobenzoyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B317213.png)
![ethyl 4-[(4Z)-3,5-dioxo-4-{[1-(4-sulfamoylphenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidin-1-yl]benzoate](/img/structure/B317214.png)
![2-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317215.png)
![2-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317218.png)
![4-(2-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B317220.png)
![4-bromo-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B317222.png)
![N-(3-bromobenzyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B317223.png)
![propan-2-yl 4-[(4Z)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B317224.png)
![PROPAN-2-YL 4-[(4Z)-4-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE](/img/structure/B317228.png)
![2-{2-[(4-Fluorobenzyl)oxy]phenyl}-3,3,6-trimethyl-1,2,3,4-tetrahydro-4-quinolinyl acetate](/img/structure/B317230.png)
![Isopropyl 4-{2-[(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)methylene]hydrazino}benzoate](/img/structure/B317231.png)
![4-nitro-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B317232.png)
